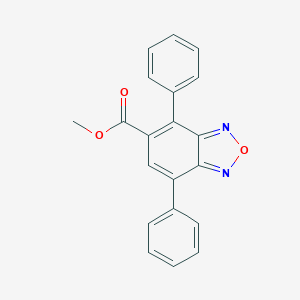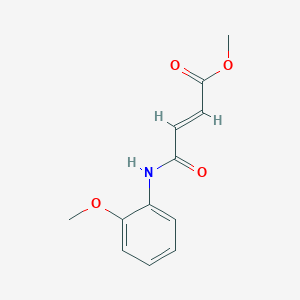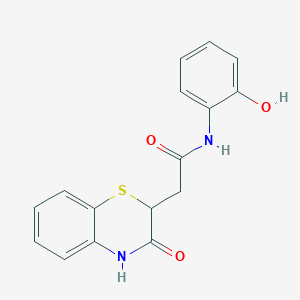
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, also known as MDB or DPB, is a synthetic compound that has gained significant attention in the field of organic chemistry. MDB is a benzoxadiazole derivative, which has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine.
科学研究应用
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine. In material science, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In photochemistry, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a photosensitizer for the generation of singlet oxygen and as a fluorescent probe for the detection of reactive oxygen species. In biomedicine, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been studied for its potential applications in cancer therapy, due to its ability to induce apoptosis in cancer cells.
作用机制
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate exerts its biological effects by interacting with various cellular components, including DNA, proteins, and lipids. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has also been shown to interact with proteins, such as tubulin and actin, leading to cytoskeletal disruption and cell death. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to interact with lipids, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce necrosis and inflammation. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce oxidative stress and DNA damage, leading to cellular dysfunction and death.
实验室实验的优点和局限性
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several advantages for lab experiments, including its high yield of synthesis, its fluorescent properties, and its ability to interact with various cellular components. However, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several potential future directions for research, including its potential applications in cancer therapy, its potential as a fluorescent probe for the detection of reactive oxygen species, and its potential as a building block for the synthesis of organic semiconductors. Additionally, future research could focus on the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, as well as the optimization of its biological properties for specific applications.
Conclusion:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields, including material science, photochemistry, and biomedicine. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Future research could focus on the optimization of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate's biological properties for specific applications, as well as the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate.
合成方法
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with benzaldehyde derivatives, followed by cyclization and esterification. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphorus pentoxide, and an organic solvent, such as toluene or ethanol. The yield of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is typically high, ranging from 70% to 90%, depending on the reaction conditions.
属性
分子式 |
C20H14N2O3 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O3/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
YFZNJXXOKSWQQE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)



![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)
